molecular formula C26H17BrClNO5S B5036063 [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate

[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate

Cat. No.: B5036063
M. Wt: 570.8 g/mol
InChI Key: LHALYHAVHFAJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate: is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group, a chlorophenyl sulfonylamino group, and a bromophenyl benzoate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzophenone to form an intermediate product. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate is used as a building block for synthesizing more complex molecules

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific biological targets makes them candidates for drug development, particularly in the treatment of inflammatory diseases and infections.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer production.

Mechanism of Action

The mechanism of action of [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate involves its interaction with specific molecular targets. The compound’s sulfonylamino group can form hydrogen bonds with biological molecules, while the benzoyl and bromophenyl groups contribute to its overall binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit inflammatory pathways or microbial growth.

Comparison with Similar Compounds

Uniqueness: [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds like benzylamine, this compound’s complex structure allows for a broader range of applications and interactions, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

[4-[benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrClNO5S/c27-23-17-21(13-16-24(23)34-26(31)19-9-5-2-6-10-19)29(25(30)18-7-3-1-4-8-18)35(32,33)22-14-11-20(28)12-15-22/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHALYHAVHFAJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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